N-(4-chlorophenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
Description
N-(4-chlorophenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a thiazole-based compound featuring a 4-chlorophenethyl carboxamide substituent and a 4-methylphenylsulfonamido group at the 2-position of the thiazole ring. Its synthesis typically involves coupling reactions between thiazole carboxylate intermediates and amines under standard peptide coupling conditions (e.g., using reagents like HATU or EDCI) . Key structural motifs include:
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-13-3-9-17(10-4-13)29(26,27)24-20-23-14(2)18(28-20)19(25)22-12-11-15-5-7-16(21)8-6-15/h3-10H,11-12H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQZULSWRXJBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a sulfonamide group and various aromatic substitutions enhances its pharmacological profile.
Antiproliferative Effects
Research indicates that compounds with similar thiazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications in the thiazole derivatives have led to improved activity against melanoma and prostate cancer cells. A study demonstrated that certain thiazole derivatives had IC50 values in the low nanomolar range, indicating potent anticancer activity .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| ATCAA-1 | Prostate Cancer | 0.7 - 1.0 |
| ATCAA-1 | Melanoma | 1.8 - 2.6 |
| SMART Compounds (e.g., 8f) | Melanoma | 0.021 - 0.071 |
| SMART Compounds (e.g., 8f) | Prostate Cancer | 0.021 - 0.071 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the thiazole core and substituents significantly influence biological activity. For example:
- Replacing certain substituents with more bulky aromatic groups can enhance potency.
- The introduction of a carbonyl linker has been shown to improve growth inhibition significantly .
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Bulky Aromatic Substituents | Increased potency |
| Carbonyl Linker | Enhanced growth inhibition |
| Thiazolidine to Thiazole | Decreased activity |
Case Studies
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
- ATCAA Series : These compounds were designed from lysophosphatidic acid structures and displayed significant cytotoxic effects across various cancer cell lines, showcasing IC50 values ranging from 0.124 µM to 3.81 µM .
- SMART Compounds : Structural modifications led to the discovery of SMART compounds that exhibited low nanomolar activity against melanoma and prostate cancer cells, underscoring the potential for further development .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of thiazole carboxamides and sulfonamides. Key analogs and their distinguishing features include:
Key Observations :
- Bioactivity : Compound 3k () demonstrates potent anti-angiogenic activity, suggesting that the 4-pyridinyl and methoxyphenyl groups enhance target engagement in vascular endothelial growth factor (VEGF) pathways. In contrast, the chlorophenethyl group in the target compound may prioritize different pharmacokinetic profiles (e.g., blood-brain barrier penetration) .
- Sulfonamido Group : The 4-methylphenylsulfonamido moiety is conserved across multiple analogs (e.g., compounds 20–23 and the target compound), likely due to its role in improving solubility and metabolic stability .
- Side Chain Flexibility : Ethyl ester derivatives (e.g., 20–22 ) exhibit lower yields (31–58%) compared to acetamide derivatives (e.g., 23 , 60%), indicating that steric hindrance from bulky substituents may affect reaction efficiency .
Physicochemical and Spectral Comparisons
- Melting Points : Derivatives with extended conjugated systems (e.g., compound 22 , Mp >360°C) exhibit higher thermal stability than simpler esters (e.g., 21 , Mp 217–219°C) due to enhanced crystallinity from π-stacking .
- Spectral Signatures :
- IR : All analogs show characteristic NH (3150–3414 cm⁻¹) and C=O (1663–1719 cm⁻¹) stretches, confirming sulfonamido and carboxamide functionalities .
- ¹H NMR : The 4-chlorophenethyl group in the target compound would likely produce distinct aromatic signals (δ 7.2–7.4 ppm) and a triplet for the CH₂CH₂Cl moiety (δ ~3.0 ppm), contrasting with pyridinyl analogs (δ 8.5–9.0 ppm) .
Q & A
Q. What are the key synthetic routes for synthesizing N-(4-chlorophenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves multi-step routes:
- Thiazole core formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions (e.g., ethanol/HCl) .
- Sulfonamide coupling : Reacting the thiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Chlorophenethyl incorporation : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-carboxylic acid and 4-chlorophenethylamine . Purity is ensured using column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water). Final characterization requires NMR (¹H/¹³C), IR (to confirm sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and LC-MS (to verify molecular ion peaks) .
Q. How is the molecular structure confirmed post-synthesis?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for diagnostic groups:
- Thiazole C-H protons (~6.8–7.5 ppm).
- Sulfonamide NH (~10.5 ppm, broad).
- Chlorophenethyl aromatic protons (7.2–7.4 ppm) .
- IR spectroscopy : Confirm sulfonamide (S=O at ~1150–1350 cm⁻¹) and amide (C=O at ~1650–1700 cm⁻¹) stretches .
- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and fragment ions (e.g., loss of sulfonamide group) .
Q. What are the primary functional groups influencing the compound’s reactivity?
Methodological Answer: Key groups include:
- Thiazole ring : Participates in π-π stacking with aromatic residues in target proteins .
- Sulfonamide moiety : Enhances solubility via hydrogen bonding and acts as a hydrogen bond acceptor .
- 4-Chlorophenethyl group : Contributes to lipophilicity, affecting membrane permeability and target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization for specific biological targets?
Methodological Answer:
- Functional group substitution : Replace the 4-methylphenylsulfonamide with bulkier groups (e.g., naphthyl) to assess steric effects on binding .
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or imidazole to modulate electronic properties and metabolic stability .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., sulfonamide with serine residues in kinases) .
Q. What analytical strategies resolve contradictions in reported bioactivity data across cell lines?
Methodological Answer:
- Dose-response validation : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., NCI-60 panel) to account for variability in membrane transporter expression .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific kinase inhibition .
- Metabolic stability assays : Incubate with liver microsomes to correlate bioactivity with compound half-life (t₁/₂) .
Q. What challenges arise in scaling up synthesis without compromising structural integrity?
Methodological Answer:
- Reaction optimization : Replace hazardous reagents (e.g., Lawesson’s reagent) with safer alternatives (e.g., P₂S₅) for thiazole cyclization .
- Purification at scale : Switch from column chromatography to continuous crystallization or pH-controlled precipitation .
- Thermal stability testing : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and optimize drying conditions .
Q. How does the compound interact with cellular targets at the molecular level?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase IX) to measure binding kinetics (Kₐ, Kd) .
- Crystallography : Co-crystallize with targets (e.g., kinases) to resolve binding modes (PDB deposition recommended) .
- Fluorescence polarization : Label competitive ligands to quantify displacement by the compound .
Q. What computational methods predict metabolic stability and toxicity?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate CYP450 inhibition and blood-brain barrier permeability .
- Molecular dynamics (MD) simulations : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidation .
- Proteomics : Apply LC-MS/MS to detect adducts formed with glutathione (indicative of reactive metabolite formation) .
Q. How do structural modifications affect solubility and bioavailability?
Methodological Answer:
- LogP adjustment : Introduce polar groups (e.g., morpholine) to the chlorophenethyl chain to reduce LogP from ~3.5 to ~2.5 .
- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility (test via shake-flask method) .
- Nanoparticle formulation : Use PLGA encapsulation to improve oral bioavailability in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
